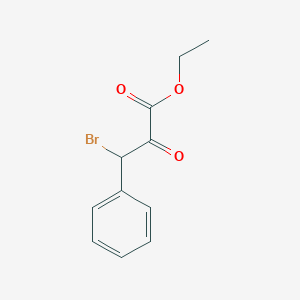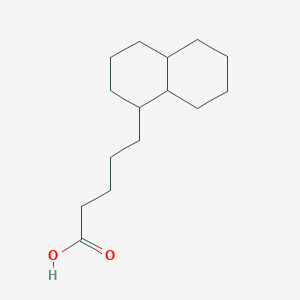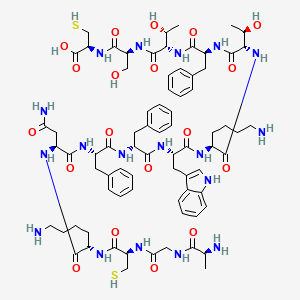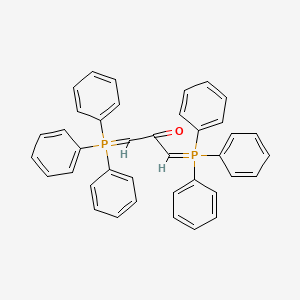
1,3-Bis(triphenylphosphoranylidene)acetone
Overview
Description
1,3-Bis(triphenylphosphoranylidene)acetone, also known as (ACETYLMETHYLENE)TRIPHENYLPHOSPHORANE, is a chemical compound with the molecular formula C21H19OP . It is used as a reagent in organic synthesis .
Molecular Structure Analysis
The molecular weight of this compound is 318.35 g/mol . The molecular structure of similar compounds like 1-(Triphenylphosphoranylidene)-2-octanone has been analyzed .
Chemical Reactions Analysis
This compound is likely to participate in organic synthesis reactions. For instance, polymer-supported triphenylphosphine (PS-TPP) has been used in organic synthesis for functional group interconversions, heterocycle synthesis, and metal complex synthesis .
Physical And Chemical Properties Analysis
This compound is a white to off-white powder . It has a melting point of 203-205 °C .
Scientific Research Applications
Electrochemical Properties and Applications
- Electrochemical Investigations : A study by Grapperhaus and Poturovic (2004) explored the electrochemical properties of compounds related to 1,3-Bis(triphenylphosphoranylidene)acetone, focusing on metal- and ligand-centered events and reactivity. This research contributes to understanding the electrochemical behavior of similar compounds (Grapperhaus & Poturovic, 2004).
Crystal Structure Analysis
- Crystal Structure Analyses : Aboulkacem, Tyrra, and Pantenburg (2006) conducted crystal structure analyses of bis(triphenylphosphoranyliden)ammonium compounds, providing insights into their structural characteristics. These analyses are crucial for understanding the molecular structure and potential applications of these compounds (Aboulkacem, Tyrra, & Pantenburg, 2006).
Wittig Olefination and Organic Synthesis
- Solvent-Free Wittig Olefination : Thiemann, Watanabe, Tanaka, and Mataka (2004) investigated the solvent-free Wittig olefination process using stabilized phosphoranes. Their findings contribute to the field of organic synthesis, demonstrating efficient methods for preparing alkenes (Thiemann, Watanabe, Tanaka, & Mataka, 2004).
Catalytic and Synthetic Applications
- Catalytic Enantioselective Synthesis : Ibrahem, Breistein, and Córdova (2011) presented a catalytic enantioselective synthesis method involving 2-(triphenylphosphoranylidene)acetates. Their work is significant in the development of homoallylboronate products with high enantiomeric ratios, which has implications in asymmetric synthesis (Ibrahem, Breistein, & Córdova, 2011).
Novel Applications in Material Science
Novel pH Indicators : Nourmohammadian, Davoodzadeh, and Alizadeh (2007) explored the use of (triphenylphosphoranylidene)cyclopenta-1,3-dienes as novel pH indicators. This research provides a basis for developing new indicators, especially in the alkali pH range, contributing to analytical chemistry applications (Nourmohammadian, Davoodzadeh, & Alizadeh, 2007).
Synthesis and Structural Characterization in Metal Complexes : Kuang, Cuttell, McMillin, Fanwick, and Walton (2002) focused on the synthesis and structural characterization of metal complexes containing related ligands, unveiling novel emission properties. This area of research is significant for material science and the development of new luminescent materials (Kuang et al., 2002).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3-bis(triphenyl-λ5-phosphanylidene)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32OP2/c40-33(31-41(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36)32-42(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-32H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBMPPHZBBQKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32OP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




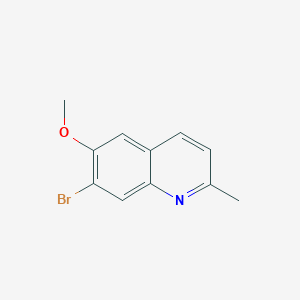

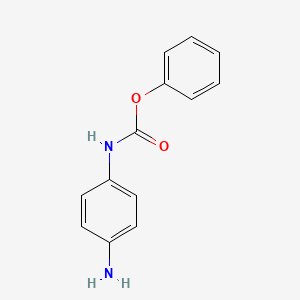
![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, monosodium salt](/img/structure/B3276742.png)
![(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoic acid](/img/structure/B3276743.png)



